molecular formula C20H27ClN2OS B2825276 4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 860610-79-3

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2825276
CAS RN: 860610-79-3
M. Wt: 378.96
InChI Key: SHUNTTXHBLUECS-UHFFFAOYSA-N
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Description

The compound “4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, a pentylcyclohexyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring, for example, is a heterocyclic compound that contains both nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzyl group might make the compound relatively non-polar, affecting its solubility in different solvents .

Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, such as those related to the chemical , have been studied for their corrosion inhibition properties. For instance, Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The study found that these compounds could effectively inhibit corrosion, with the protective layer formation evidenced by increased charge transfer resistance and substantiated by SEM micrographs (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial activities against tobacco bacterial wilt, with certain compounds exhibiting stronger effects than commercial bactericides (Xu et al., 2012). Furthermore, Xu et al. (2011) synthesized new sulfone compounds with 1,3,4-oxadiazole moieties, demonstrating good antifungal activities against various plant pathogenic fungi, with some compounds showing superiority over the fungicide hymexazol (Xu et al., 2011).

Synthetic Routes and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those similar to the chemical , have been extensively explored. A review on synthetic routes for obtaining 2,5-disubstituted 1,3,4-oxadiazoles highlights various methods, including cyclodehydration and oxidative cyclization reactions, emphasizing the versatility of 1,3,4-oxadiazoles in chemical synthesis (2020).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2OS/c1-2-3-4-5-15-6-10-17(11-7-15)19-22-23-20(24-19)25-14-16-8-12-18(21)13-9-16/h8-9,12-13,15,17H,2-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUNTTXHBLUECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

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